molecular formula C7H7ClO B052076 4-Chloro-2-methylphenol CAS No. 1570-64-5

4-Chloro-2-methylphenol

Cat. No.: B052076
CAS No.: 1570-64-5
M. Wt: 142.58 g/mol
InChI Key: RHPUJHQBPORFGV-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenol is an organic compound with the molecular formula C7H7ClO. It is a derivative of phenol, where a chlorine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is also known by other names such as 4-Chloro-o-cresol and 4-Chloro-2-cresol .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylphenol interacts with various enzymes, proteins, and other biomolecules. It is metabolized by a Gram-negative strain, S1, isolated from activated sludge via an inducible pathway . The metabolic pathway involves a modified ortho-cleavage route, indicated by a transiently secreted intermediate, identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide .

Cellular Effects

It is known to cause burns by all exposure routes , indicating that it can have significant effects on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism through a modified ortho-cleavage route . This process involves the interaction of this compound with various enzymes and biomolecules, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Over time, this compound undergoes degradation in laboratory settings . This includes changes in its effects on cellular function, its stability, and its degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to be corrosive to the skin of New Zealand White rabbits when applied dermally, and an irritant to rabbit eyes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is first converted to 5-chloro-3-methylcatechol, which is ortho-cleaved into 4-chloro-2-methyl-cis-cis-muconate and then further degraded via the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylphenol can be synthesized through the chlorination of o-cresol (2-methylphenol). The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same chlorination process but on a larger scale. The reaction is carried out in a chlorination reactor where o-cresol is continuously fed, and chlorine gas is introduced. The reaction mixture is then purified through distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 4-Chloro-2-methylphenol is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits stronger antimicrobial activity and is more effective as a disinfectant .

Properties

IUPAC Name

4-chloro-2-methylphenol
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InChI

InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
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InChI Key

RHPUJHQBPORFGV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)O
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Molecular Formula

C7H7ClO
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Related CAS

52106-86-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID5022510
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Molecular Weight

142.58 g/mol
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Physical Description

P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water., Pale yellow solid; [HSDB] Dark red solid; [CAMEO] White to brown solid; [CHEMINFO] White or brown crystalline solid; [MSDSonline], CRYSTALS.
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Boiling Point

432 to 437 °F at 760 mmHg (NTP, 1992), 223 °C, 231 °C
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Flash Point

greater than 235 °F (NTP, 1992), 78 °C
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), Sol in petroleum ether, In water, 4.00X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.23
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Density

1.2 g/cu cm, 0.48 g/cm³
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Vapor Pressure

0.02 [mmHg], 2.40X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 27
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Mechanism of Action

2-Methyl-4-chlorophenol at high concentration decreased the respiration rate of isolated rat liver mitochondria by inhibiting the NAD-dependent dehydrogenases., The physiological activities of 22 phenols (including 4-chloro-2-methylphenol) were related to various quantum chemical indexes of the compounds. The three factors that seemed to have the most significance for the activity of the phenols were the energy of the highest occupied molecular orbital and the reduced Mulliken overlap populations relative to the oxygen atom and the C-OH bonds., Chlorinated phenols ...are very effective (...in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, which is believed to occur at mitochondrial /srp: membrane/, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/
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Color/Form

Needles from petroleum ether, Pale yellow solid

CAS No.

1570-64-5
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Melting Point

118 to 124 °F (NTP, 1992), 51 °C, 46-50 °C
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Synthesis routes and methods

Procedure details

The chlorination of aromatic compounds with sulfuryl chloride is generally known. For example, DuBois in Z. F. Chem. 705 (1866) reported that treatment of molten phenol with an equal molar amount of sulfuryl chloride yields only p-chlorophenol. Sulfuryl chloride was first reported as a chlorinating agent for o-cresol by Sah and Anderson in J. Am. Chem. Soc. 63, 3164 (1941). Their data showed that o-cresol reacted with sulfuryl chloride to yield 84% of the 4-chloro-o-cresol.
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Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylphenol
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4-Chloro-2-methylphenol
Reactant of Route 3
4-Chloro-2-methylphenol
Reactant of Route 4
4-Chloro-2-methylphenol
Reactant of Route 5
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Reactant of Route 6
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